[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid
Description
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
CTUBGYXXEZZFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for [(6-Chloro-2-methylquinolin-4-yl)thio]acetic Acid
Nucleophilic Substitution with Chloroacetic Acid
The primary synthetic pathway involves reacting 6-chloro-2-methylquinoline-4-thiol (CAS: 92-46-6) with chloroacetic acid (CAS: 79-11-8) in the presence of a base. This method leverages the nucleophilic thiol group’s reactivity to form a thioether bond with the electrophilic α-carbon of chloroacetic acid.
Typical Procedure :
- 6-Chloro-2-methylquinoline-4-thiol (1.0 mmol) is dissolved in anhydrous ethanol (10 mL).
- Chloroacetic acid (1.2 mmol) and triethylamine (1.5 mmol) are added sequentially.
- The reaction is heated to 50°C for 4–12 hours under nitrogen.
- The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 60–75% pure compound.
Critical Parameters :
Intermediate Synthesis: 6-Chloro-2-methylquinoline-4-thiol
The thiol intermediate is synthesized via two steps:
Chlorination of 2-Methylquinoline
2-Methylquinoline (CAS: 91-63-4) undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The chlorine atom is selectively introduced at the 6-position, yielding 6-chloro-2-methylquinoline (CAS: 92-46-6) with 85% efficiency.
Thiolation at the 4-Position
The 4-position thiol group is introduced via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux. This converts the quinoline’s 4-ketone to a thione, followed by reduction with NaBH₄ to the thiol.
Optimization Studies and Reaction Engineering
Solvent and Catalytic Systems
Comparative studies reveal solvent-dependent yields:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Triethylamine | 50°C | 4 | 75 |
| Acetonitrile | K₂CO₃ | 80°C | 12 | 62 |
| Methanol | NaOH | 65°C | 6 | 58 |
Ethanol-triethylamine systems prevent byproducts like 4,7-dichloroquinoline (CAS: 86-98-6), which forms in polar aprotic solvents.
Industrial-Scale Production Challenges
Despite laboratory success, industrial methods face hurdles:
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkoxy groups (-OCH₃, -OC₂H₅) at the 6-position reduce toxicity but also diminish biological activity. Chloro and methyl groups balance lipophilicity (log P ~2.1) for membrane penetration while maintaining growth-stimulating effects .
- Ionization State : Sodium salts (e.g., QAC-5) exhibit superior solubility but higher toxicity due to increased bioavailability .
Comparison with Non-Quinoline Thioacetic Acid Derivatives
Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
- Structure: Pyrimidine core with chloro and xylidino substituents.
- Activity: Potent peroxisome proliferator, inducing hepatocarcinogenesis in rodents via persistent DNA replication stimulation .
- Contrast: While both compounds feature a thioacetic acid group, Wy-14,643 targets mammalian liver cells, whereas this compound is non-carcinogenic and used in plant biology .
2-[(4-Fluorophenyl)thio]acetic Acid
- Structure : Simple aryl-thioacetic acid without a heterocyclic core.
- Contrast: Lacks the quinoline ring’s planar structure, critical for auxin-like interactions in plants .
Physicochemical and Toxicological Comparison
Biological Activity
[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and plant growth stimulation effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of quinoline derivatives, which are known for their pharmacological activities. The chemical structure can be represented as follows:
- Molecular Formula : C11H10ClNOS
- Molecular Weight : 239.72 g/mol
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using the MTT assay.
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | CCRF-HSB-2 (T-cell leukemia) | 1.46 |
| This compound | KB (oral carcinoma) | 2.1 |
| Control (Cytosine arabinoside) | CCRF-HSB-2 | 0.15 |
The results demonstrated that the compound has a significant inhibitory effect on tumor cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Antibacterial Activity
In addition to antitumor properties, the compound has shown antibacterial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of this compound
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Plant Growth Stimulation
The compound's derivatives have also been studied for their effects on plant growth, particularly in stimulating rhizogenesis in Paulownia explants. The sodium salt form of the compound was found to enhance root formation significantly.
Table 3: Effect on Rhizogenesis
| Compound | Root Length (cm) | Root Number |
|---|---|---|
| Sodium salt of this compound | 5.0 | 12 |
| Control (No treatment) | 2.0 | 5 |
The results indicate that the sodium salt derivative is a potent growth stimulant, outperforming the parent acid form.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Studies have shown that modifications at specific positions on the quinoline ring can enhance or diminish biological efficacy.
- Alkoxy Substituents : Presence of alkoxy groups at the 6th position increases bioavailability and reduces toxicity.
- Methyl Groups : The methyl group at the 2nd position contributes positively to antitumor activity.
Case Studies and Research Findings
In a comprehensive study, various derivatives were synthesized and tested for their biological activities. The findings indicated that modifications leading to increased lipophilicity resulted in improved cellular uptake and enhanced biological activity.
Notable Findings:
- Compounds lacking alkoxy substituents exhibited higher toxicity levels.
- The sodium salt form showed significantly better performance in both antitumor and plant growth stimulation assays compared to their acid counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
